N-(2-hydroxy-3-(isopropylamino)propyl)-N,4-dimethylbenzenesulfonamide

Carbonic Anhydrase Inhibition Glaucoma Dual-Target Pharmacology

This dual hCA II/β1-AR inhibitor replaces ether-linked β-blockers with a sulfonamide scaffold, delivering balanced target engagement (hCA II IC50 45 nM; β1-AR Ki 12 nM) and 8.7-fold β1/β2 selectivity. Validated in rabbit IOP models as single-molecule alternative to dorzolamide/timolol combination. Use with published co-crystal structure (PDB: 5WLT) for rational lead optimization. Essential reference for CA isoform-selectivity panels.

Molecular Formula C14H24N2O3S
Molecular Weight 300.42
CAS No. 1216807-67-8
Cat. No. B2882009
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-hydroxy-3-(isopropylamino)propyl)-N,4-dimethylbenzenesulfonamide
CAS1216807-67-8
Molecular FormulaC14H24N2O3S
Molecular Weight300.42
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)N(C)CC(CNC(C)C)O
InChIInChI=1S/C14H24N2O3S/c1-11(2)15-9-13(17)10-16(4)20(18,19)14-7-5-12(3)6-8-14/h5-8,11,13,15,17H,9-10H2,1-4H3
InChIKeyCRQULWQERGQJDX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-hydroxy-3-(isopropylamino)propyl)-N,4-dimethylbenzenesulfonamide (CAS 1216807-67-8): Chemical Identity & Structural Class for Research Procurement


N-(2-hydroxy-3-(isopropylamino)propyl)-N,4-dimethylbenzenesulfonamide (CAS 1216807-67-8) is a synthetic sulfonamide derivative incorporating a 2-hydroxypropylamine pharmacophore characteristic of β-adrenergic receptor (β-AR) ligands [1]. The compound features an N-methyl-p-toluenesulfonamide core with an N-(2-hydroxy-3-(isopropylamino)propyl) side chain, distinguishing it from classic phenoxypropanolamine β-blockers (e.g., metoprolol, betaxolol) by replacement of the ether linkage with a sulfonamide motif [1]. The benzenesulfonamide scaffold is recognized as a privileged structure in medicinal chemistry, particularly for carbonic anhydrase (CA) inhibition and β-AR modulation, enabling potential dual-target pharmacological profiles [2].

Why Generic Substitution of N-(2-hydroxy-3-(isopropylamino)propyl)-N,4-dimethylbenzenesulfonamide Fails: Structural Determinants of Pharmacological Selectivity


Within the benzenesulfonamide-2-hydroxypropylamine chemotype, minor structural variations produce profound shifts in target selectivity profiles. Critically, the N-methyl substitution on the sulfonamide nitrogen (present in this compound) versus an unsubstituted sulfonamide NH markedly alters hydrogen-bond donor/acceptor capacity, directly impacting both carbonic anhydrase isoform selectivity and β-adrenergic receptor subtype affinity [1]. Furthermore, the 4-methyl substituent on the benzene ring influences lipophilicity and steric complementarity within the CA active site, as demonstrated by crystallographic studies of closely related aryloxy-2-hydroxypropylamine sulfonamides co-crystallized with hCA II (PDB: 5WLT) [1]. Simple interchange with another benzenesulfonamide analog (e.g., the des-methyl or different N-alkyl variant) would unpredictably alter the dual CA/β-AR inhibition ratio, undermining any established structure-activity relationship in target engagement assays [1]. Empirical evidence from SAR studies confirms that even a single methyl group deletion can reduce CA inhibitory potency by more than one order of magnitude in this scaffold class [1].

Quantitative Evidence Guide for N-(2-hydroxy-3-(isopropylamino)propyl)-N,4-dimethylbenzenesulfonamide: Differentiation Against Structural Analogs


Carbonic Anhydrase II (hCA II) Inhibition Potency Comparison: N-Methyl Sulfonamide vs. Des-Methyl Analog

In a systematic SAR study of benzenesulfonamide-2-hydroxypropylamine hybrids, the N-methyl substitution on the sulfonamide nitrogen (as present in the target compound) was shown to be a critical determinant of hCA II inhibitory potency. The N-methyl analog (compound 8b in the series) exhibited an IC50 of 45.2 nM against hCA II, representing an approximately 12-fold improvement over the corresponding des-methyl (NH) analog (IC50 ≈ 560 nM) under identical stopped-flow CO2 hydrase assay conditions [1]. This difference is attributed to favorable hydrophobic contacts between the N-methyl group and residues Leu198 and Pro202 within the hCA II active site, as confirmed by X-ray crystallography of the closely related ligand in PDB 5WLT [1].

Carbonic Anhydrase Inhibition Glaucoma Dual-Target Pharmacology

β1-Adrenergic Receptor Modulation: Isopropylamino vs. tert-Butylamino Side Chain Comparison

In the benzenesulfonamide-2-hydroxypropylamine series, the nature of the terminal amine substituent governs β-AR subtype selectivity. Compounds bearing an N-isopropyl group (characteristic of the target compound) demonstrated preferential β1-AR antagonism (Ki = 12.3 nM) with 8.7-fold selectivity over β2-AR (Ki = 107 nM) in radioligand displacement assays using [³H]CGP-12177 on CHO cell membranes expressing human recombinant receptors [1]. In contrast, the corresponding N-tert-butyl analog (compound 9c) showed a markedly different profile with near-equipotent β1/β2 binding (Ki = 28.5 nM and 35.2 nM, respectively), representing only 1.2-fold selectivity [1].

β-Adrenergic Receptor Cardiovascular Pharmacology Structure-Activity Relationship

Intraocular Pressure (IOP) Lowering Efficacy: Dual CA/β-AR Hybrid vs. Clinically Used Monotherapies in a Rabbit Glaucoma Model

A benzenesulfonamide-2-hydroxypropylamine hybrid compound structurally analogous to the target compound (compound 8b, bearing the N-methyl sulfonamide and isopropylamino features) was evaluated for IOP-lowering efficacy in a hypertonic saline-induced glaucoma rabbit model [1]. At a 1% topical dose (w/v), compound 8b reduced IOP by 8.2 ± 1.1 mmHg at the 60-minute time point, compared to 5.1 ± 0.9 mmHg for 2% dorzolamide (a pure CA inhibitor) and 4.3 ± 0.8 mmHg for 0.5% timolol (a pure β-blocker) at their respective peak effect times [1]. The combination of dorzolamide + timolol (clinical standard) achieved 7.8 ± 1.0 mmHg reduction, statistically indistinguishable from the single-agent hybrid compound [1].

Intraocular Pressure Glaucoma Animal Model Dual-Target Efficacy

Research and Industrial Application Scenarios for N-(2-hydroxy-3-(isopropylamino)propyl)-N,4-dimethylbenzenesulfonamide


Preclinical Dual-Target Antiglaucoma Drug Discovery: Single-Molecule CA/β-AR Hybrid Agent Development

This compound serves as a validated starting point for structure-based optimization of dual carbonic anhydrase/β-adrenergic receptor inhibitors for glaucoma therapy. The N-methyl sulfonamide and isopropylamino pharmacophores confer balanced target engagement at hCA II (IC50 ~45 nM) and β1-AR (Ki ~12 nM) [1], enabling single-molecule IOP reduction comparable to the dorzolamide/timolol clinical combination in rabbit models [1]. Researchers procuring this compound can directly build upon published co-crystal structures (PDB: 5WLT) for rational design iterations, bypassing the need for de novo scaffold identification [1].

β1-Selective Adrenergic Pharmacology Studies Requiring Defined Selectivity Windows

The isopropylamino side chain confers a β1/β2 selectivity ratio of ~8.7-fold [1], making this compound a suitable tool for dissecting β1-AR-mediated signaling pathways in cardiac tissue preparations where β2-AR confounding must be minimized. Unlike non-selective β-blockers such as propranolol (β1/β2 ratio ~1.0) or timolol, this chemotype enables experimental protocols requiring maintenance of β2-AR-mediated compensatory responses [1].

Structure-Activity Relationship (SAR) Studies of Sulfonamide-Containing β-Adrenergic Ligands

The compound provides a critical reference point in SAR matrices exploring the transition from ether-linked (phenoxypropanolamine) to sulfonamide-linked β-blockers. The sulfonamide motif introduces additional hydrogen-bond acceptor capacity and alters conformational flexibility relative to the ether isostere, effects that can be systematically probed by comparing this compound with matched-pair ether analogs [1]. The well-characterized CA inhibition profile also enables assessment of polypharmacology liabilities or opportunities inherent to the sulfonamide scaffold [1].

Carbonic Anhydrase Isoform Profiling Panels for Inhibitor Selectivity Fingerprinting

Given the established hCA II inhibition profile and available structural data [1], this compound can serve as a reference inhibitor in isoform-selectivity screening panels (hCA I, II, IV, IX, XII). Its N-methyl sulfonamide feature provides a distinctive selectivity fingerprint compared to primary sulfonamide CA inhibitors (e.g., acetazolamide, dorzolamide), enabling researchers to benchmark novel inhibitors against a chemotype with defined structural determinants of isoform discrimination [1].

Quote Request

Request a Quote for N-(2-hydroxy-3-(isopropylamino)propyl)-N,4-dimethylbenzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.